1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) chemical properties
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) chemical properties
An In-Depth Technical Guide to 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) for Research and Development
Introduction
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1), commonly known in literature as N,N-Dimethyl-p-phenylenediamine oxalate or hemioxalate salt, is a stable crystalline solid derived from its redox-active free base, N,N-Dimethyl-p-phenylenediamine (DMPD). While the free base is a potent reducing agent and a crucial intermediate in dye synthesis, its stability can be a concern for analytical applications requiring standardized, storable reagents. The formation of the ethanedioate (oxalate) salt, with a 2:1 stoichiometric ratio of the diamine to oxalic acid, provides a significant improvement in handling and shelf-life, making it an invaluable tool for researchers.
This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this specific salt (CAS No: 62778-12-5), with a focus on its utility in analytical chemistry and as a structural motif in drug development. We will explore the fundamental redox chemistry that underpins its function, detail validated protocols for its use, and discuss its role in advancing medicinal chemistry.
Chapter 1: Physicochemical Properties & Identification
The ethanedioate salt form of DMPD is favored for its stability, allowing for consistent and reproducible results in various assays.[1] Unlike the free base, which can degrade upon exposure to light and air, the salt offers a more robust alternative for laboratory use.[1]
Structure and Nomenclature
The compound consists of two protonated N,N-dimethyl-1,4-benzenediamine cations and one ethanedioate (oxalate) dianion. This 2:1 ratio is crucial for its formal name and molecular weight calculation.
Caption: Chemical structure of the 2:1 salt.
Identification and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 62778-12-5 | [2][3] |
| Synonyms | N,N-Dimethyl-p-phenylenediamine oxalate; N,N-Dimethyl-p-phenylenediamine hemioxalate salt | [3][4] |
| Molecular Formula | C₁₈H₂₆N₄O₄ or [(CH₃)₂NC₆H₄NH₂]₂·H₂C₂O₄ | [3] |
| Molecular Weight | 362.43 g/mol | [3] |
| Appearance | White to light yellow, grey, or brown crystalline powder | [1][5] |
| Melting Point | 205 °C (decomposes) | [4][6] |
| Solubility | Soluble in polar solvents; the related free base is soluble in alcohol (33.3 mg/mL) | [5][7] |
| Stability | Stable under recommended storage conditions; sensitive to light and air | [1] |
| Storage | Recommended <15°C in a cool, dark place, stored under an inert gas |
Chapter 2: Core Chemistry & Reactivity
The utility of DMPD and its salts is almost entirely derived from the redox chemistry of the p-phenylenediamine core.
The Wurster's Red Cation: The Heart of DMPD's Utility
The N,N-dimethyl-p-phenylenediamine molecule is readily oxidized via a one-electron transfer to form a stable, deeply colored radical cation known as Wurster's Red.[8] This transformation is the basis for its use as a redox indicator and in assays measuring oxidative or antioxidative capacity. The positive charge is delocalized across the aromatic system and nitrogen atoms, contributing to its stability.
Caption: Reversible one-electron oxidation of DMPD.
Basicity and Salt Formation
The two nitrogen atoms in DMPD confer basic properties to the molecule. The primary amine (-NH₂) is generally more basic than the tertiary amine (-N(CH₃)₂) due to the electron-donating nature of the dimethylamino group reducing the electron density on the primary amine's nitrogen. The use of ethanedioic acid (a dicarboxylic acid) allows for the formation of a stable 2:1 salt, neutralizing the basic centers and creating a non-volatile, crystalline solid that is easier to handle and weigh accurately than the free base.
Chemical Incompatibilities
Given its facile oxidation, the compound is incompatible with strong oxidizing agents.[1] Contact with such agents will lead to rapid degradation and color change, compromising its integrity for analytical use.
Chapter 3: Synthesis & Characterization
The preparation of the title compound is a two-step process: synthesis of the free base followed by salt formation.
Synthesis Pathway
Caption: Synthesis workflow from nitroaniline precursor.
Protocol 1: Synthesis of N,N-Dimethyl-1,4-benzenediamine (Free Base)
This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[9]
-
Setup: Dissolve N¹,N¹-dimethyl-1,4-nitroaniline in absolute ethanol in a flask suitable for hydrogenation.
-
Inerting: Purge the flask thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas (using a balloon or a pressurized hydrogenation apparatus).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture through Celite to remove the Pd/C catalyst, washing with ethanol.
-
Extraction: Add water to the filtrate and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a solid.[9]
Protocol 2: Formation of the Ethanedioate (2:1) Salt
This is a standard acid-base crystallization procedure.
-
Dissolution: Dissolve two molar equivalents of the synthesized N,N-dimethyl-1,4-benzenediamine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Acid Addition: Separately, dissolve one molar equivalent of ethanedioic acid (oxalic acid) in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the diamine solution with stirring. The salt will precipitate out of the solution. Cooling the mixture may enhance precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and dry under vacuum.
Analytical Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Expected absorptions include N-H stretching from the ammonium cation, aromatic C-H stretches, C-N stretching, and strong, broad absorptions corresponding to the carboxylate (C=O and C-O) stretches of the oxalate dianion. The spectrum should conform to the established structure.[10]
-
NMR Spectroscopy: While specific spectral data for the salt is not widely published, the expected shifts can be predicted.
-
¹H NMR: The spectrum for the free base shows signals for the aromatic protons, the N-methyl protons (a singlet), and the primary amine protons.[11] In the salt, the amine and ammonium protons may be broadened or exchange with solvent. The aromatic and methyl signals will be present, likely with slight shifts downfield due to the protonation.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and a signal for the N-methyl carbons.[12] A signal for the carboxylate carbon of the oxalate would also be expected at the low-field end of the spectrum.
-
-
Mass Spectrometry: Under typical ESI-MS conditions, one would expect to observe the molecular ion for the protonated free base [C₈H₁₂N₂ + H]⁺ at m/z corresponding to ~137.1. The oxalate counter-ion would not typically be observed in positive ion mode.
Chapter 4: Applications in Research & Drug Development
The unique redox properties of the DMPD core make it a versatile tool.
Section 4.1: Quantifying Oxidative Stress - The DMPD Assay
The DMPD assay is a widely used method for measuring the total antioxidant capacity (TAC) of biological samples, natural products, and potential drug candidates.
Mechanism of Action: The assay is initiated by generating the stable colored radical cation, DMPD•⁺, through a reaction with an oxidizing agent (often FeCl₃).[13] When an antioxidant is introduced, it donates a hydrogen atom or an electron to the DMPD•⁺, quenching the radical and causing a measurable decrease in absorbance at its λ_max (~505-575 nm). The degree of color inhibition is proportional to the antioxidant concentration.
Caption: Workflow of the DMPD antioxidant capacity assay.
Protocol 3: Total Antioxidant Capacity (TAC) Assay
-
Reagent Preparation: Prepare a solution of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) in deionized water. Prepare an initiator solution (e.g., iron(III) chloride).
-
Radical Generation: Add the initiator to the DMPD salt solution to generate the colored DMPD•⁺ radical cation. Allow the reaction to stabilize.
-
Baseline Measurement: Measure the initial absorbance of the DMPD•⁺ solution at its characteristic wavelength.
-
Sample Addition: Add a known volume of the test sample (e.g., plasma, plant extract, drug compound) to the radical solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at a controlled temperature.
-
Final Measurement: Measure the final absorbance of the solution.
-
Calculation: Calculate the percentage of inhibition of the radical cation and compare it to a standard curve generated with a known antioxidant (e.g., Trolox) to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
A modified version of this assay can also be used to measure the oxidant potential of a sample, such as human plasma, where the sample itself oxidizes the DMPD to produce a stable pink color.[13] This is particularly useful in clinical research studying aging and disease states associated with oxidative stress.[13]
Section 4.2: Advanced Applications in Medicinal Chemistry
The antioxidant properties of the DMPD moiety can be strategically incorporated into drug molecules to enhance their therapeutic profiles. A prime example is in the development of novel anti-diabetic agents.
Vanadium compounds have shown promise as insulin-mimetic and anti-diabetic agents, but their clinical translation has been hampered by toxicity concerns.[14] By designing ligands that incorporate the DMPD structure, researchers have successfully created new vanadyl complexes with dual functionality. These complexes not only exhibit the desired hypoglycemic effects but also possess intrinsic antioxidant capacity, which helps to alleviate the oxidative stress associated with diabetes.[14]
In a study on type II diabetic mice, a DMPD-derivatized vanadyl complex demonstrated better hypoglycemic effects and improved glucose tolerance compared to the benchmark compound, BMOV.[14] The DMPD-containing complex also helped alleviate liver damage and showed no tissue toxicity at therapeutic doses, indicating a significantly improved efficacy-over-toxicity index.[14]
Caption: Synergistic design of a DMPD-vanadyl complex.
Chapter 5: Safety & Handling
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) is a hazardous substance and must be handled with appropriate precautions.
| Hazard Type | Description | Source(s) |
| Acute Toxicity | Fatal if swallowed. Harmful in contact with skin or if inhaled. | [1] |
| Irritation | Causes serious skin and eye irritation. May cause respiratory irritation. | [1] |
| Sensitization | May cause an allergic skin reaction. | [1] |
| Transport | UN Number: 2811, Hazard Class: 6.1 (Toxic Solid), Packing Group: II | [5] |
Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Storage Procedures:
-
Store in a tightly sealed container in a cool, dry, dark place.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air exposure.
-
Keep away from incompatible materials, especially strong oxidizing agents.[1]
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CAS#:62778-12-5 | N,N-Dimethyl-1,4-phenylenediamine oxalate | Chemsrc. (URL: [Link])
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Yang, X., et al. (2017). Synthesis and anti-diabetic activity of new N,N-dimethylphenylenediamine-derivatized nitrilotriacetic acid vanadyl complexes. Journal of Inorganic Biochemistry, 175, 10-18. (URL: [Link])
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